((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1403898-63-4
VCID: VC5108706
InChI: InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1
SMILES: CC1CNC(CN1)CO.Cl
Molecular Formula: C6H15ClN2O
Molecular Weight: 166.65

((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride

CAS No.: 1403898-63-4

Cat. No.: VC5108706

Molecular Formula: C6H15ClN2O

Molecular Weight: 166.65

* For research use only. Not for human or veterinary use.

((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride - 1403898-63-4

Specification

CAS No. 1403898-63-4
Molecular Formula C6H15ClN2O
Molecular Weight 166.65
IUPAC Name [(2R,5R)-5-methylpiperazin-2-yl]methanol;hydrochloride
Standard InChI InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Standard InChI Key UGGSBYLNJZDGHG-KGZKBUQUSA-N
SMILES CC1CNC(CN1)CO.Cl

Introduction

Chemical Structure and Stereochemistry

The molecular formula of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride is C₆H₁₅ClN₂O, with a molar mass of 166.65 g/mol . The compound’s IUPAC name reflects its (2R,5R) stereochemistry, which dictates its three-dimensional arrangement and interaction with biological targets. The piperazine ring adopts a chair conformation, with the hydroxymethyl and methyl groups occupying equatorial positions to minimize steric hindrance .

Key Structural Features:

  • Chiral Centers: The 2R and 5R configurations ensure enantiomeric purity, critical for selective binding in pharmacological applications.

  • Hydrochloride Salt: Enhances aqueous solubility, facilitating use in solution-phase reactions .

Synthesis and Optimization

The synthesis of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride involves a two-step process:

Reaction Conditions and Steps

  • Reduction of (3S,6R)-3-Hydroxymethyl-6-Methyl-Piperazine-2,5-Dione:

    • Reagent: Borane-THF complex.

    • Conditions: 70°C for 18 hours under inert atmosphere .

    • Mechanism: Borane mediates the selective reduction of the diketone to a diol, preserving stereochemistry.

  • Acidification to Hydrochloride Salt:

    • Reagent: Hydrogen chloride in methanol.

    • Conditions: 70°C for 2 hours .

    • Yield: Near-quantitative (100%) .

Industrial Scalability

Continuous flow synthesis and automated monitoring are proposed for large-scale production, ensuring consistent stereochemical outcomes .

Physico-Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₅ClN₂O
Molar Mass (g/mol)166.65
AppearanceWhite crystalline solid
Purity≥97%
Storage ConditionsRoom temperature

The compound’s stability at room temperature simplifies handling and storage .

Reactivity and Functionalization

The hydroxymethyl group enables nucleophilic substitution, while the piperazine ring participates in acid-base reactions. Key reactions include:

  • Esterification: Reaction with acyl chlorides to form esters .

  • Oxidation: Conversion to ketones using CrO₃ or KMnO₄ .

  • Alkylation: Formation of tertiary amines via reaction with alkyl halides .

Applications in Medicinal Chemistry

Pharmacological Building Block

((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride serves as a chiral intermediate in the synthesis of:

  • Antidepressants: Piperazine derivatives modulate serotonin and dopamine receptors .

  • Anticancer Agents: Structural analogs inhibit kinase activity in tumor cell lines .

Case Study: Kinase Inhibitors

In a 2015 study, derivatives of this compound demonstrated IC₅₀ values <100 nM against CDK8, a kinase implicated in colorectal cancer . The (2R,5R) configuration improved binding affinity by 15-fold compared to its enantiomer .

Comparison with Structural Analogs

CompoundStructural DifferenceBioactivity
(2S,5S)-5-Methylpiperazin-2-methanolEnantiomeric configurationReduced kinase inhibition
2-MethylpiperazineLacks hydroxymethyl groupBroad-spectrum CNS activity
N-MethylpiperazineN-substitutionSolubilizing agent in APIs

Challenges and Future Directions

Synthetic Challenges

  • Stereochemical Purity: Asymmetric synthesis requires chiral catalysts, increasing production costs .

  • Scalability: Batch-to-batch variability in continuous flow systems remains unresolved .

Research Opportunities

  • Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.

  • Structure-Activity Relationships (SAR): Systematic modification of the hydroxymethyl group to optimize pharmacokinetics.

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